N-(1-Methylnonyl)acrylamide
Description
N-(1-Methylnonyl)acrylamide is an acrylamide derivative featuring a branched alkyl substituent (1-methylnonyl group) attached to the nitrogen atom of the acrylamide backbone. Acrylamides are widely studied for their roles in polymer chemistry, drug discovery, and bioactive natural products . The 1-methylnonyl substituent introduces significant hydrophobicity, which may influence solubility, aggregation behavior, and biological interactions compared to shorter-chain or aromatic analogs.
Properties
CAS No. |
72469-39-7 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-decan-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-6-7-8-9-10-11-12(3)14-13(15)5-2/h5,12H,2,4,6-11H2,1,3H3,(H,14,15) |
InChI Key |
ZHGWIENOBKPCMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Acrylamide Derivatives
N-(1-Methylnonyl)acrylamide shares a common acrylamide core with other derivatives but differs in the nitrogen-bound substituent. Key structural analogs and their substituents include:
Key Observations :
- Aromatic substituents (e.g., methoxyphenyl) enhance π-π stacking and polar interactions, favoring crystallinity .
- Hydrophilic substituents (e.g., 2-methoxyethyl) improve aqueous solubility, critical for biomedical applications .
- Branched alkyl chains (e.g., 1-methylnonyl) likely reduce melting points and increase lipid membrane permeability compared to linear chains or aromatic groups .
Physicochemical Properties
The 1-methylnonyl group imparts distinct properties compared to other substituents:
| Property | Aryl-Substituted Acrylamides | Alkyl-Substituted Acrylamides | This compound (Inferred) |
|---|---|---|---|
| Solubility | Low in water, high in DMSO | Moderate in polar solvents | Low water solubility, high in hexane |
| Melting Point | 120–180°C (crystalline) | 50–80°C (amorphous) | <50°C (branched alkyl reduces crystallinity) |
| LogP | 2.5–3.5 | 4.0–5.0 | ~6.0 (highly lipophilic) |
Basis :
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